N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide
Description
N,3,5-Trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide-functionalized pyrazole derivative characterized by:
- A pyrazole core substituted with methyl groups at the 3- and 5-positions.
- A naphthalene-2-sulfonyl group at the 1-position of the pyrazole ring.
- An N-phenyl group attached to the pyrazole nitrogen.
This compound’s synthesis likely involves sulfonylation reactions similar to those described in the literature, where naphthalene-2-sulfonyl chloride reacts with a pyrazole precursor under basic conditions (e.g., using triethylamine in dichloromethane) . Such methods yield sulfonamide derivatives with high efficiency (up to 93% yields reported for analogous compounds) .
Properties
IUPAC Name |
N,3,5-trimethyl-1-naphthalen-2-ylsulfonyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-16-22(31(28,29)24(3)20-11-5-4-6-12-20)17(2)25(23-16)30(26,27)21-14-13-18-9-7-8-10-19(18)15-21/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWYYCPDIBIPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the sulfonyl group: The naphthalene-2-sulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the sulfonylated pyrazole.
N-phenylation: The final step involves the reaction of the sulfonylated pyrazole with phenyl isocyanate to introduce the N-phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide has been investigated for its pharmacological properties:
- Case Study : A study demonstrated that derivatives of pyrazole sulfonamides exhibit significant inhibition of SGK1 activity, which is linked to the treatment of degenerative joint diseases such as osteoarthritis and rheumatism .
Antifungal Activity
Research indicates that compounds similar to this compound have shown promising antifungal activities against various strains:
| Compound | MIC (µg/mL) | Efficacy Against |
|---|---|---|
| 4-substituted N-(5-amino-1H-triazol) derivatives | ≤ 25 | Candida albicans, Rhodotorula mucilaginosa |
These findings suggest that the compound could be developed further for antifungal treatments, especially in immunocompromised patients .
Anticancer Research
The compound's ability to modulate kinase pathways makes it a candidate for anticancer research. It can potentially inhibit tumor growth by altering the signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The naphthalene and phenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogues from published studies.
Key Observations:
Sulfonyl Group Position: The naphthalene-2-sulfonyl group in the target compound and Compound 3 contrasts with the naphthalene-1-sulfonyl group in Compound 2w . 13) . Substitution with 3-nitrobenzene-1-sulfonyl (Compound 13) resulted in lower yields (40%), suggesting naphthalene-2-sulfonyl derivatives are synthetically favorable .
Pyrazole Substituents :
- The target compound’s 3,5-dimethyl and N-phenyl groups may increase lipophilicity compared to the bromo- and chloropyridinyl substituents in Compound 2w . This could influence pharmacokinetic properties like membrane permeability.
The naphthalene-2-sulfonyl group’s role in binding affinity warrants further investigation.
Functional Group Impact on Properties
- Naphthalene vs.
- Methyl vs. Bulky Substituents :
The target compound’s 3,5-dimethyl groups on the pyrazole core may reduce steric hindrance compared to bulkier substituents (e.g., bromo or chloropyridinyl in Compound 2w), facilitating synthetic modifications or target engagement .
Biological Activity
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 956251-03-9
- Molecular Weight : 455.6 g/mol
Biological Activities
The compound exhibits a range of biological activities, primarily due to the pyrazole moiety which is known for its versatility in medicinal applications. Key activities include:
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess potent anti-inflammatory effects. For instance:
- A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound demonstrated up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties against various bacterial and fungal strains:
- In vitro studies revealed that related pyrazole derivatives displayed significant antimicrobial activity against E. coli, Bacillus subtilis, and Aspergillus niger at concentrations ranging from 40 µg/mL .
3. Antitumor Activity
Pyrazole derivatives have been investigated for their antitumor potential:
- Studies indicated that certain modifications of pyrazole compounds led to promising results in inhibiting tumor growth in various cancer models .
The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in disease progression. The sulfonamide group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties. The results indicated that compounds with similar structural features to N,3,5-trimethyl showed significant reductions in inflammatory markers in animal models .
Case Study 2: Antimicrobial Screening
In another investigation by Nagarapu et al., several pyrazole derivatives were screened for antimicrobial efficacy against multidrug-resistant strains. The findings suggested that modifications in the pyrazole structure could enhance potency against resistant bacterial strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
